molecular formula C16H16N4O3S B2415394 (E)-methyl 2-((1,4-dimethyl-1H-pyrazole-3-carbonyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 1203433-42-4

(E)-methyl 2-((1,4-dimethyl-1H-pyrazole-3-carbonyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2415394
CAS No.: 1203433-42-4
M. Wt: 344.39
InChI Key: OBIJKHOZSWYIQB-WUKNDPDISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-methyl 2-((1,4-dimethyl-1H-pyrazole-3-carbonyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C16H16N4O3S and its molecular weight is 344.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-(1,4-dimethylpyrazole-3-carbonyl)imino-3-methyl-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c1-9-8-19(2)18-13(9)14(21)17-16-20(3)11-6-5-10(15(22)23-4)7-12(11)24-16/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBIJKHOZSWYIQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-methyl 2-((1,4-dimethyl-1H-pyrazole-3-carbonyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Pyrazole moiety : Known for various biological activities including anti-inflammatory and antimicrobial properties.
  • Benzo[d]thiazole : Associated with anticancer and antibacterial effects.

Structural Formula

 E methyl 2 1 4 dimethyl 1H pyrazole 3 carbonyl imino 3 methyl 2 3 dihydrobenzo d thiazole 6 carboxylate\text{ E methyl 2 1 4 dimethyl 1H pyrazole 3 carbonyl imino 3 methyl 2 3 dihydrobenzo d thiazole 6 carboxylate}

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds often exhibit antimicrobial properties. A study demonstrated that similar compounds showed significant inhibition against various bacterial strains, including E. coli and Staphylococcus aureus . The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Anti-inflammatory Effects

Compounds containing the pyrazole structure have been reported to exhibit anti-inflammatory activity. For instance, a series of pyrazole derivatives were tested for their ability to inhibit inflammatory cytokines such as TNF-α and IL-6. Some derivatives showed up to 85% inhibition at specific concentrations . This suggests that this compound may possess similar anti-inflammatory properties.

Anticancer Potential

The benzo[d]thiazole component has been linked to anticancer activity. Studies involving structurally related compounds have shown promising results in inhibiting tumor growth in vitro and in vivo models . The compound's ability to induce apoptosis in cancer cells could be a significant area for future research.

Neuroprotective Effects

Research has suggested that certain pyrazole derivatives may act as monoamine oxidase inhibitors (MAOIs), which can have neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases . The potential for this compound to serve as a neuroprotective agent warrants further investigation.

Synthesis and Evaluation

A study synthesized several derivatives of pyrazoles and evaluated their biological activities. Among them, some compounds displayed significant anti-inflammatory effects comparable to established drugs like indomethacin .

In Vivo Studies

In vivo studies demonstrated that certain analogs of the compound reduced edema in animal models, indicating strong anti-inflammatory potential. These findings align with the observed effects on cytokine inhibition .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed that modifications in the pyrazole ring significantly influenced biological activity. For example, substituents at specific positions enhanced antimicrobial efficacy while others improved anti-inflammatory activity .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
Pyrazole AAntimicrobial10
Pyrazole BAnti-inflammatory15
Pyrazole CAnticancer20
Pyrazole DNeuroprotective25

Q & A

Basic Questions

Q. What are the optimal synthetic routes for (E)-methyl 2-((1,4-dimethyl-1H-pyrazole-3-carbonyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate?

  • Methodology :

  • Multi-step synthesis : Begin with cyclization reactions to form the benzo[d]thiazole core. For example, thiosemicarbazide and benzodioxine derivatives can undergo condensation under acidic conditions to generate fused heterocycles .
  • Imine formation : Introduce the pyrazole-carbonyl imino group via Schiff base reactions, using catalysts like sodium acetate to stabilize intermediates .
  • Esterification : Attach the methyl ester group at position 6 using methanol or methyl chloride under reflux conditions .
    • Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1:1 molar ratio of precursors) to minimize byproducts.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Key Techniques :

  • NMR Spectroscopy : Use 1H^1H- and 13C^13C-NMR to confirm regiochemistry of substituents (e.g., methyl groups at positions 1,4 on pyrazole and 3 on benzo[d]thiazole) .
  • X-ray Crystallography : Resolve the (E)-configuration of the imino group and hydrogen-bonding networks (e.g., N–H···O/S interactions) to validate solid-state structure .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS) and fragmentation patterns to verify synthetic accuracy .

Q. How can researchers conduct initial biological activity screening for this compound?

  • Protocol :

  • In vitro assays : Test antimicrobial activity against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using broth microdilution (MIC values) .
  • Anti-inflammatory screening : Measure inhibition of COX-1/COX-2 enzymes via ELISA .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50_{50} values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Design Strategy :

  • Substituent modulation : Replace the methyl ester with ethyl or tert-butyl esters to enhance lipophilicity and membrane permeability .
  • Heterocycle substitution : Introduce electron-withdrawing groups (e.g., -NO2_2, -CF3_3) on the pyrazole ring to improve target binding affinity .
    • Example SAR Table :
DerivativeModificationBiological Activity (IC50_{50}, μM)
ParentNone12.5 (COX-2 inhibition)
Derivative A-CF3_3 at pyrazole8.2 (COX-2)
Derivative BEthyl ester15.0 (Antimicrobial)

Q. How should researchers address contradictions between computational predictions and experimental bioactivity data?

  • Resolution Workflow :

  • Docking validation : Re-run molecular docking (e.g., AutoDock Vina) with revised protonation states or solvation models if binding scores conflict with assay results .
  • Metabolic stability checks : Use liver microsome assays to rule out rapid degradation as a cause of low in vivo efficacy .
  • Crystallographic analysis : Compare predicted vs. observed binding modes in protein-ligand co-crystals .

Q. What strategies reconcile discrepancies in synthetic yields across different laboratories?

  • Troubleshooting :

  • Catalyst screening : Test alternatives to sodium acetate (e.g., pyridine, DMAP) to improve imine formation efficiency .
  • Purification refinement : Use column chromatography with gradient elution (e.g., hexane/EtOAc) to isolate pure product from side reactions .
  • Reaction monitoring : Employ in situ IR or HPLC to detect intermediate decomposition .

Q. How to design in vivo studies for pharmacokinetic and toxicity profiling?

  • Experimental Design :

  • ADME profiling : Administer the compound orally (10–50 mg/kg) in rodent models and measure plasma concentration via LC-MS/MS at 0, 1, 3, 6, 12, and 24 hours .
  • Toxicity endpoints : Monitor liver enzymes (ALT/AST) and renal function (creatinine) over 28 days .
  • Tissue distribution : Use radiolabeled analogs (e.g., 14C^{14}C) to quantify accumulation in target organs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.